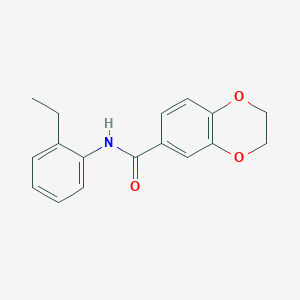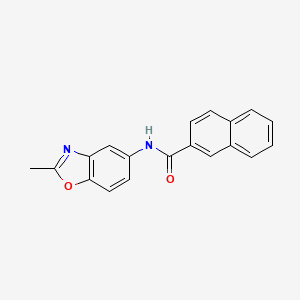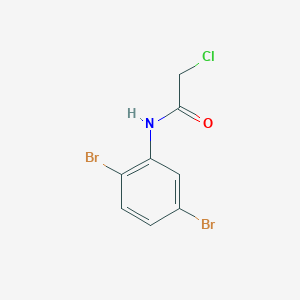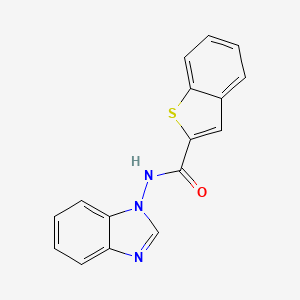
N-cyclopentylquinoxaline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentylquinoxaline-2-carboxamide is a compound belonging to the quinoxaline family, which is characterized by a fused benzene and pyrazine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentylquinoxaline-2-carboxamide typically involves the condensation of o-phenylenediamine with a dicarbonyl compound under specific conditions. One common method includes the reaction of o-phenylenediamine with cyclopentanone in the presence of a suitable catalyst and solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the quinoxaline ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopentylquinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of N-cyclopentylquinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of poly(ADP-ribose) polymerase, an enzyme involved in DNA repair, thereby inducing cell death in cancer cells. The compound can also interact with DNA, leading to the disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline-2-carboxamide: Shares a similar core structure but lacks the cyclopentyl group.
N-phenylquinoxaline-2-carboxamide: Contains a phenyl group instead of a cyclopentyl group.
N-benzylquinoxaline-2-carboxamide: Features a benzyl group in place of the cyclopentyl group.
Uniqueness
N-cyclopentylquinoxaline-2-carboxamide is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.
Propiedades
IUPAC Name |
N-cyclopentylquinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(16-10-5-1-2-6-10)13-9-15-11-7-3-4-8-12(11)17-13/h3-4,7-10H,1-2,5-6H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLJUOKACAQFQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(azetidine-1-carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B7520116.png)
![3,4-difluoro-N-[4-(2-pyridyl)thiazol-2-yl]benzamide](/img/structure/B7520125.png)
![5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7520131.png)

![5-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7520147.png)
![N-(3,5-difluorophenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7520154.png)
![1-[2-(Piperidine-1-carbonyl)-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7520161.png)
![[2-[2-(1,3-Benzothiazol-2-yl)ethylamino]-2-oxoethyl] 5-sulfamoylthiophene-3-carboxylate](/img/structure/B7520173.png)
![[4-(Dimethylamino)-3-nitrophenyl]-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7520178.png)



